Cas no 161671-34-7 ((R)-tert-Butyl 3-amino-3-phenylpropanoate)

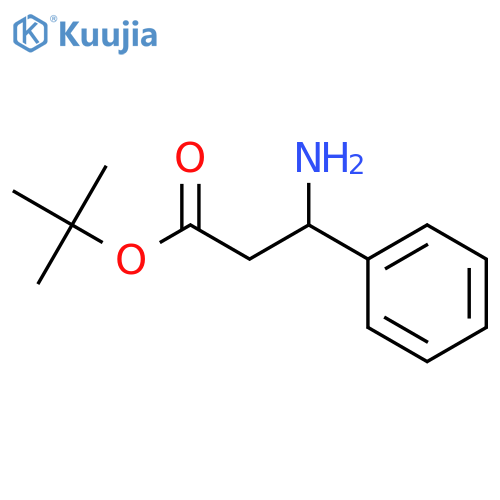

161671-34-7 structure

商品名:(R)-tert-Butyl 3-amino-3-phenylpropanoate

(R)-tert-Butyl 3-amino-3-phenylpropanoate 化学的及び物理的性質

名前と識別子

-

- Benzenepropanoic acid, b-amino-, 1,1-dimethylethyl ester,(bR)-

- TERT-BUTYL (3R)-3-AMINO-3-PHENYLPROPANOATE

- TBUTYL-(3R)-3-AMINO-3-PHENYLPROPANOATE

- (R)-tert-Butyl 3-aMino-3-phenylpropanoate

- (R)-1,1-DIMETHYLETHYL-3-AMINO 3-PHENYLPROPANOATE

- (3R)-3-Amino-3-phenyl-propionic acid tert-butyl ester

- tert-Butyl (3R)-3-amino-3-phenylpropanoate,97%

- MFCD00798309

- 161671-34-7

- SCHEMBL469053

- Tert-butyl (R)-3-amino-3-phenylpropanoate

- CS-0272760

- TERT-BUTYL-(3R)-3-AMINO-3-PHENYLPROPANOATE

- TYYCBAISLMKLMT-LLVKDONJSA-N

- 1,1-dimethylethyl (3R)-3-amino-3-phenylpropanoate

- AKOS017342927

- Tert-butyl (3R)-3-amino-3-phenyl-propanoate

- Benzenepropanoic acid,b-amino-,1,1-dimethylethyl ester,(br)-

- EN300-6512256

- Benzenepropanoic acid, beta-amino-, 1,1-dimethylethyl ester, (betaR)-

- (R)-tert-Butyl3-amino-3-phenylpropanoate

- DB-232276

- (R)-tert-Butyl 3-amino-3-phenylpropanoate

-

- MDL: MFCD00798309

- インチ: InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1

- InChIKey: TYYCBAISLMKLMT-LLVKDONJSA-N

- ほほえんだ: CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)N

計算された属性

- せいみつぶんしりょう: 221.14200

- どういたいしつりょう: 222.149404

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.9

- ひょうめんでんか: 1

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 色と性状: イエロー粘稠液

- 密度みつど: 1.04 g/cm3

- ふってん: 318.7°Cat760mmHg

- フラッシュポイント: 170.6°C

- 屈折率: 1.496-1.498

- PSA: 52.32000

- LogP: 3.11850

- ようかいせい: 使用できません

(R)-tert-Butyl 3-amino-3-phenylpropanoate セキュリティ情報

- 危険カテゴリコード: 34

- セキュリティの説明: 45-36/37/39-26

-

危険物標識:

- セキュリティ用語:S45-36/37/39-26

- リスク用語:R34

(R)-tert-Butyl 3-amino-3-phenylpropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB166308-1 g |

tert-Butyl-(3R)-3-amino-3-phenylpropanoate |

161671-34-7 | 1g |

€285.00 | 2023-02-23 | ||

| eNovation Chemicals LLC | D948456-100g |

tert-Butyl (3R)-3-amino-3-phenyl-propanoate |

161671-34-7 | 95% | 100g |

$7850 | 2024-08-03 | |

| Enamine | EN300-6512256-2.5g |

tert-butyl (3R)-3-amino-3-phenylpropanoate |

161671-34-7 | 95% | 2.5g |

$2408.0 | 2023-05-29 | |

| Enamine | EN300-6512256-0.5g |

tert-butyl (3R)-3-amino-3-phenylpropanoate |

161671-34-7 | 95% | 0.5g |

$959.0 | 2023-05-29 | |

| Aaron | AR001WHN-500mg |

Benzenepropanoic acid, β-amino-, 1,1-dimethylethyl ester, (βR)- |

161671-34-7 | 95% | 500mg |

$1344.00 | 2025-02-14 | |

| A2B Chem LLC | AA87663-1g |

Benzenepropanoic acid, β-amino-, 1,1-dimethylethyl ester, (βR)- |

161671-34-7 | 95% | 1g |

$531.00 | 2024-04-20 | |

| A2B Chem LLC | AA87663-50mg |

Benzenepropanoic acid, β-amino-, 1,1-dimethylethyl ester, (βR)- |

161671-34-7 | 95% | 50mg |

$335.00 | 2024-04-20 | |

| A2B Chem LLC | AA87663-500mg |

Benzenepropanoic acid, β-amino-, 1,1-dimethylethyl ester, (βR)- |

161671-34-7 | 95% | 500mg |

$366.00 | 2024-04-20 | |

| 1PlusChem | 1P001W9B-100mg |

Benzenepropanoic acid, β-amino-, 1,1-dimethylethyl ester, (βR)- |

161671-34-7 | 95% | 100mg |

$589.00 | 2024-06-20 | |

| 1PlusChem | 1P001W9B-500mg |

Benzenepropanoic acid, β-amino-, 1,1-dimethylethyl ester, (βR)- |

161671-34-7 | 95% | 500mg |

$1248.00 | 2024-06-20 |

(R)-tert-Butyl 3-amino-3-phenylpropanoate 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

161671-34-7 ((R)-tert-Butyl 3-amino-3-phenylpropanoate) 関連製品

- 6335-76-8(Ethyl 3-amino-3-phenylpropanoate)

- 3082-68-6((βR)-β-Aminobenzenepropanoic Acid Ethyl Ester)

- 3082-69-7((βS)-β-Aminobenzenepropanoic Acid Ethyl Ester)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:161671-34-7)(R)-tert-Butyl 3-amino-3-phenylpropanoate

清らかである:99%

はかる:1g

価格 ($):2749.0